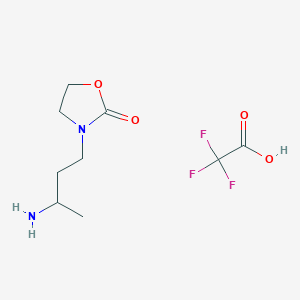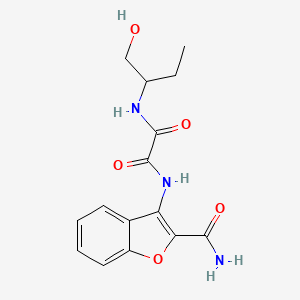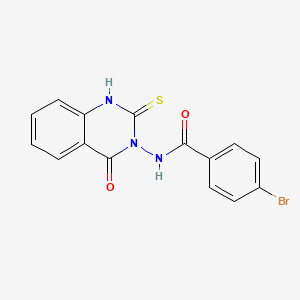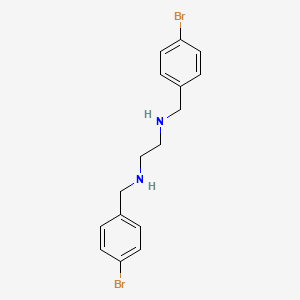![molecular formula C19H21N5O2 B2789168 4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876902-05-5](/img/no-structure.png)
4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. This compound has been extensively studied due to its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and inflammation.
作用機序
4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261 is a selective adenosine A2A receptor antagonist. Adenosine is a neurotransmitter that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The A2A receptor is found primarily in the brain and is involved in the regulation of dopamine release. By blocking the A2A receptor, this compound 58261 increases dopamine release, which can improve motor function in Parkinson's disease and Huntington's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound 58261 can improve motor function in animal models of Parkinson's disease and Huntington's disease. Additionally, this compound 58261 has been shown to have neuroprotective effects in animal models of these diseases. This compound 58261 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of 4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261 is its selectivity for the A2A receptor. This makes it a useful tool for studying the role of the A2A receptor in various physiological processes. Additionally, this compound 58261 has been well-characterized in animal models, which makes it a useful tool for studying the effects of A2A receptor blockade in vivo. One limitation of this compound 58261 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261. One area of interest is the development of more potent and selective A2A receptor antagonists. Additionally, further studies are needed to determine the optimal dosing and administration of this compound 58261 for therapeutic applications. Finally, studies are needed to determine the long-term effects of this compound 58261 on neurological function and behavior.
合成法
The synthesis of 4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261 involves several steps. The first step is the reaction of 2,6-dichloropurine with 3-phenylpropylamine in the presence of potassium carbonate to yield 2,6-dichloro-9-(3-phenylpropyl)purine. The second step involves the reaction of 2,6-dichloro-9-(3-phenylpropyl)purine with methyl isocyanate in the presence of triethylamine to yield this compound (this compound 58261).
科学的研究の応用
4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is Parkinson's disease. Studies have shown that this compound 58261 can improve motor function and reduce the severity of Parkinson's disease symptoms in animal models. Additionally, this compound 58261 has been shown to have neuroprotective effects in animal models of Huntington's disease, another neurodegenerative disorder.
特性
CAS番号 |
876902-05-5 |
|---|---|
分子式 |
C19H21N5O2 |
分子量 |
351.41 |
IUPAC名 |
4,6,7-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O2/c1-13-12-24-15-16(20-18(24)21(13)2)22(3)19(26)23(17(15)25)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3 |
InChIキー |
MLGHKCBYMYWRBL-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789091.png)
![8-(3-((5-chloro-2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789094.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2789095.png)

![3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B2789097.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2789099.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2789101.png)
![4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride](/img/structure/B2789103.png)
![N-(3-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2789104.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2789105.png)
